Cas no 55511-08-5 ([(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate)
![[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate structure](https://it.kuujia.com/scimg/cas/55511-08-5x500.png)
55511-08-5 structure
Nome del prodotto:[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Numero CAS:55511-08-5
MF:C19H24O3
MW:300.392066001892
MDL:MFCD20260887
CID:837715
PubChem ID:6442489
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- BIONDININ C
- [ "" ]
- 55511-08-5
- FS-10010
- AKOS040761413
- ((1S,4S,6R)-1,7,7-trimethyl-6-bicyclo(2.2.1)heptanyl) (E)-3-(4-hydroxyphenyl)prop-2-enoate
- CHEBI:196239
- [(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
- (-)-Bornyl p-coumarate
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, (1S-endo)-
- SCHEMBL5048033
- Bornyl p-coumarate
-
- MDL: MFCD20260887
- Inchi: InChI=1S/C19H24O3/c1-18(2)14-10-11-19(18,3)16(12-14)22-17(21)9-6-13-4-7-15(20)8-5-13/h4-9,14,16,20H,10-12H2,1-3H3/b9-6+/t14-,16+,19+/m0/s1
- Chiave InChI: QDCGSCBAIQIGDY-NPEXALCXSA-N
- Sorrisi: C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/c3ccc(cc3)O
Proprietà calcolate
- Massa esatta: 300.17262
- Massa monoisotopica: 300.17254462g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 459
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.8
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- Colore/forma: Solid
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 412.2±20.0 °C at 760 mmHg
- Punto di infiammabilità: 164.0±14.5 °C
- PSA: 46.53
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2024-05-24 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP01422-5mg |
Biondinin C |
55511-08-5 | 97.5% | 5mg |
¥3250 | 2023-09-19 | |
TargetMol Chemicals | TN3512-5 mg |
Biondinin C |
55511-08-5 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
TargetMol Chemicals | TN3512-1 ml * 10 mm |
Biondinin C |
55511-08-5 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
TargetMol Chemicals | TN3512-5mg |
Biondinin C |
55511-08-5 | 5mg |
¥ 3090 | 2024-07-20 | ||
eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2025-03-01 | |
TargetMol Chemicals | TN3512-1 mL * 10 mM (in DMSO) |
Biondinin C |
55511-08-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3512-1 mg |
Biondinin C |
55511-08-5 | 1mg |
¥2275.00 | 2022-04-26 | ||
A2B Chem LLC | AG28290-5mg |
Biondinin C |
55511-08-5 | 97.5% | 5mg |
$552.00 | 2024-04-19 | |
eNovation Chemicals LLC | K32746-1mg |
Biondinin C |
55511-08-5 | 98% | 1mg |
$385 | 2025-02-21 |
[(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate Letteratura correlata
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
55511-08-5 ([(1S,2R,4S)-1,7,7-trimethylnorbornan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate) Prodotti correlati
- 144424-80-6(Lup-20(29)-ene-3,28-diol,3-[(2E)-3-(4-hydroxyphenyl)-2-propenoate], (3b)-)
- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)
- 2229516-60-1(1,1,1-Trifluoro-3-(5-methylpyrazin-2-yl)propan-2-ol)
- 1803881-50-6(5-Amino-2-methoxyphenylhydrazine)
- 1206994-80-0(methyl 3-5-(furan-2-yl)-1,2-oxazole-3-amidoadamantane-1-carboxylate)
- 143543-81-1(N-2-(4-methoxyphenyl)ethyl-4,5-dihydro-1,3-thiazol-2-amine)
- 11103-72-3(Ruthenium Red)
- 1203661-48-6(1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one)
- 954071-36-4(N-(3,4-difluorophenyl)-N'-{2-4-(pyrrolidin-1-yl)phenylethyl}ethanediamide)
- 156126-74-8(Luteinizinghormone-releasing factor (swine), 6-L-tryptophan-)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
